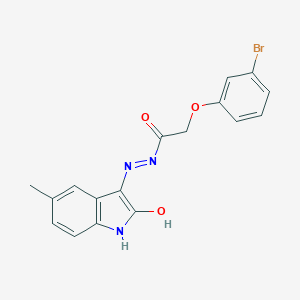![molecular formula C22H16Cl2N2O5 B390684 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390684.png)
4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a hydrazinylidene moiety, and a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate typically involves multiple steps:
Formation of the Dichlorophenoxy Acetyl Hydrazine: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 4-formylphenyl furan-2-yl prop-2-enoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets.
Medicine
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. The furan ring can participate in π-π interactions, stabilizing the compound within the target site.
相似化合物的比较
Similar Compounds
[2-(2,4-Dichlorophenoxy)acetic acid]: Shares the dichlorophenoxy group but lacks the hydrazinylidene and furan moieties.
[4-Formylphenyl furan-2-yl prop-2-enoate]: Contains the furan ring but lacks the dichlorophenoxy and hydrazinylidene groups.
Uniqueness
The uniqueness of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C22H16Cl2N2O5 |
|---|---|
分子量 |
459.3g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C22H16Cl2N2O5/c23-16-5-9-20(19(24)12-16)30-14-21(27)26-25-13-15-3-6-18(7-4-15)31-22(28)10-8-17-2-1-11-29-17/h1-13H,14H2,(H,26,27)/b10-8+,25-13+ |
InChI 键 |
ZTLCBGZNHONBPX-NMWXHYLDSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
手性 SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390601.png)

![methyl 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)benzoate](/img/structure/B390608.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
![4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B390620.png)


![N'-[(5-bromo-2-furyl)methylene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B390626.png)



